2-Acetoxy-3,3-dichlorotetrahydrofuran

Übersicht

Beschreibung

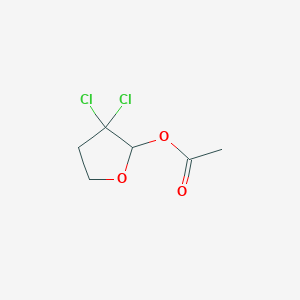

2-Acetoxy-3,3-dichlorotetrahydrofuran (CAS 141942-52-1) is a halogenated tetrahydrofuran derivative with the molecular formula C₆H₈Cl₂O₃ and a molecular weight of 199.03 g/mol. Key physicochemical properties include a boiling point of 103–105 °C at 12 mmHg, a refractive index of 1.4646–1.4666, and an estimated density of 1.4324 g/cm³ . The compound is classified as an irritant (Xi), with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) and safety precautions S24/25 (avoid skin and eye contact) . Its structure features a tetrahydrofuran ring substituted with two chlorine atoms at the 3-position and an acetoxy group at the 2-position, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3,3-dichlorotetrahydrofuran typically involves the chlorination of tetrahydrofuran followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinating and acetylating agents.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetoxy-3,3-dichlorotetrahydrofuran can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding alcohol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Substitution: Products depend on the nucleophile used.

Hydrolysis: 3,3-dichlorotetrahydrofuran-2-ol.

Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Acetoxy-3,3-dichlorotetrahydrofuran serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitutions makes it valuable in creating more complex molecules.

Case Study: Synthesis of β-Halofurans

Research has demonstrated that derivatives of this compound can be synthesized through halogenation reactions, leading to the formation of β-halofurans. These compounds have applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Studies have indicated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. This has led to further exploration of its use as a lead compound in developing new anticancer drugs .

Materials Science

This compound is also explored for its role in the development of new materials, particularly in polymer chemistry.

Case Study: Polymerization Studies

Research has shown that this compound can be used as a monomer in polymerization reactions to create novel copolymers with unique properties. These materials have potential applications in coatings and adhesives .

Wirkmechanismus

The mechanism of action of 2-Acetoxy-3,3-dichlorotetrahydrofuran involves its reactivity due to the presence of the acetoxy and dichloro groups. These functional groups make the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

3-Acetyl-3-chlorodihydrofuran-2(3H)-one (CAS 2986-00-7)

- Molecular Formula : C₆H₇ClO₃

- Molecular Weight : 162.57 g/mol

- Key Differences :

- Replaces the dichlorotetrahydrofuran backbone with a dihydrofuran-2(3H)-one (lactone) structure.

- Contains an acetyl group instead of an acetoxy group.

- Exhibits lower molecular weight and reduced halogenation (single chlorine substituent).

- Applications : Primarily used as a lactone intermediate in pharmaceutical synthesis. The acetyl group enhances electrophilicity compared to the acetoxy group in the target compound .

2-Acetoxy-2-phenylacetyl chloride (CAS 1638-63-7)

- Molecular Formula : C₁₀H₉ClO₃

- Molecular Weight : 212.63 g/mol

- Key Differences :

- Features a phenyl group at the 2-position instead of dichloro-substituted tetrahydrofuran.

- Contains a reactive acyl chloride group, increasing its utility in acylation reactions.

- Higher boiling point (unreported in evidence ) due to aromatic stabilization.

- Reactivity : The acyl chloride group renders it more reactive toward nucleophiles compared to the acetoxy group in 2-acetoxy-3,3-dichlorotetrahydrofuran .

3-Keto-2-acetoxy-2,5-diphenyl-2,3-dihydrofuran

- Structure : Contains two phenyl groups at the 2- and 5-positions and a keto group at the 3-position.

- Key Differences :

- Aromatic substituents increase molecular rigidity and UV absorption properties.

- The keto group introduces conjugation, altering electronic properties compared to the dichloro substituents in the target compound.

- Research Findings : This derivative demonstrates higher thermal stability (melting point 140°C ) due to aromatic stacking interactions .

Biologische Aktivität

2-Acetoxy-3,3-dichlorotetrahydrofuran (CAS Number: 141942-52-1) is a synthetic organic compound with potential biological activity. Its unique structure, characterized by the presence of both acetoxy and dichloro substituents, suggests it may interact with biological systems in various ways. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula : C₆H₈Cl₂O₃

- Molecular Weight : 199.03 g/mol

- InChI : InChI=1S/C6H8Cl2O3/c1-4(9)11-5-6(7,8)2-3-10-5/h5H,2-3H2,1H3

Physical Properties

The compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents and has limited solubility in water.

Antiviral Properties

Research indicates that derivatives of dichlorotetrahydrofuran compounds exhibit antiviral activity. For instance, certain analogs have shown moderate effectiveness against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) in cell culture studies. However, specific data on this compound's direct antiviral effects remain limited .

Anticancer Activity

There is emerging evidence suggesting that compounds containing dichloro substitutions may possess anticancer properties. A study focusing on related tetrahydrofuran derivatives indicated potential cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the acetoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes involved in metabolic pathways.

Study 1: Antiviral Activity Assessment

In a comparative study of various acyclic nucleosides, compounds similar to this compound were tested for antiviral efficacy. The results indicated that while some derivatives were inactive against HSV strains, others demonstrated moderate antiviral properties when modified appropriately .

Study 2: Cytotoxicity in Cancer Cells

A series of experiments evaluated the cytotoxic effects of dichlorotetrahydrofuran derivatives on human cancer cell lines. The findings revealed that certain modifications led to significant reductions in cell viability, suggesting a promising avenue for further research into their potential as anticancer agents .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-Acetoxy-3,3-dichlorotetrahydrofuran, and how can reaction conditions be optimized for yield and purity?

- Methodology : Utilize Lewis acid-promoted cycloadditions or halogenation reactions. For example, AlCl₃ has been shown to enhance regio- and diastereoselectivity in tetrahydrofuran syntheses via [3 + 2] cycloadditions between activated cyclopropanes and aldehydes . Optimize temperature (e.g., 0–50°C) and solvent systems (e.g., toluene with acid catalysts) to minimize side reactions. Monitor progress via TLC or HPLC.

- Key Considerations : Catalyst loading (e.g., 10–20 mol% AlCl₃) and stoichiometric ratios of reagents (e.g., 1:1 aldehyde to cyclopropane) significantly impact yield .

Q. How can the structural integrity and stereochemistry of this compound be confirmed post-synthesis?

- Analytical Techniques :

- X-ray crystallography for absolute configuration determination (e.g., COD entry 4025970 for analogous tetrahydrofuran derivatives) .

- NMR spectroscopy : Compare H and C NMR shifts with reference data (e.g., δ ~2.0 ppm for acetoxy groups, δ ~5.0–6.0 ppm for tetrahydrofuran ring protons) .

- HRMS for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Data : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the acetoxy group. Stability ≥5 years under these conditions, as observed for structurally similar tetrahydrofuran derivatives .

- Degradation Pathways : Monitor for chloride ion release (indicative of dechlorination) via ion chromatography or potentiometric titration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) to calculate energy barriers for SN1/SN2 mechanisms. Focus on the electron-withdrawing effects of the dichloro and acetoxy groups, which polarize the tetrahydrofuran ring and influence transition-state stability .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Challenges : Co-elution of byproducts (e.g., dihydrofuran derivatives) in chromatographic analyses .

- Solutions :

- Use HPLC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities .

- Apply principal component analysis (PCA) to NMR data for impurity fingerprinting .

Q. How do steric and electronic effects of the 3,3-dichloro substituent influence the compound’s participation in cross-coupling reactions?

- Mechanistic Insight : The dichloro groups increase electrophilicity at C2 and C4 positions but introduce steric hindrance. This dichotomy can be studied via competitive reactions with Pd-catalyzed coupling partners (e.g., Suzuki-Miyaura) .

- Experimental Design : Compare reaction rates and yields with non-chlorinated analogs (e.g., 2-Acetoxytetrahydrofuran) to isolate steric/electronic contributions .

Q. Data Contradiction Analysis

Q. Discrepancies in reported diastereoselectivity for tetrahydrofuran syntheses: How to reconcile conflicting data?

- Root Cause : Variability in catalyst systems (e.g., AlCl₃ vs. other Lewis acids) or solvent polarity .

- Resolution : Conduct a meta-analysis of literature data (e.g., COD entries) to identify trends. Reproduce key experiments under standardized conditions (e.g., 25°C, anhydrous toluene) .

Q. Methodological Tables

| Parameter | Optimal Conditions | References |

|---|---|---|

| Synthesis Temperature | 0–50°C (halogenation reactions) | |

| Storage Stability | –20°C, argon atmosphere | |

| HPLC Mobile Phase | Acetonitrile/water + 0.1% formic acid |

Eigenschaften

IUPAC Name |

(3,3-dichlorooxolan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O3/c1-4(9)11-5-6(7,8)2-3-10-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTLBQDECKKPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CCO1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369256 | |

| Record name | 3,3-Dichlorooxolan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141942-52-1 | |

| Record name | 3,3-Dichlorooxolan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.